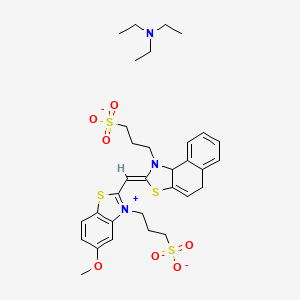
Einecs 269-968-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 269-968-1, also known as 3-(4-morpholino)-2-hydroxypropanesulfonic acid, is a chemical compound widely used in various scientific and industrial applications. It is a zwitterionic buffer that is particularly useful in biological and biochemical research due to its stability and compatibility with a wide range of pH levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholino)-2-hydroxypropanesulfonic acid typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
3-(4-morpholino)-2-hydroxypropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted morpholine compounds.
科学的研究の応用
3-(4-morpholino)-2-hydroxypropanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Applied in the manufacturing of cosmetics and personal care products as a pH regulator.
作用機序
The buffering action of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. It interacts with hydrogen ions and hydroxide ions in the solution, preventing significant changes in pH. This property makes it an ideal buffer for biological and chemical applications.
類似化合物との比較
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): Similar in structure and buffering capacity.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Known for its high buffering capacity in the physiological pH range.
Uniqueness
3-(4-morpholino)-2-hydroxypropanesulfonic acid is unique due to its zwitterionic nature, which provides better stability and less interference in biochemical reactions compared to other buffers. Its ability to maintain a stable pH over a wide range of conditions makes it particularly valuable in various scientific and industrial applications.
特性
CAS番号 |
68392-94-9 |
|---|---|
分子式 |
C32H42N3O7S4- |
分子量 |
709.0 g/mol |
IUPAC名 |
N,N-diethylethanamine;3-[(2Z)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H28N2O7S4.C6H15N/c1-35-19-9-11-22-21(16-19)27(12-4-14-38(29,30)31)24(36-22)17-25-28(13-5-15-39(32,33)34)26-20-7-3-2-6-18(20)8-10-23(26)37-25;1-4-7(5-2)6-3/h2-3,6-7,9-11,16-17,26H,4-5,8,12-15H2,1H3,(H-,29,30,31,32,33,34);4-6H2,1-3H3/p-1 |
InChIキー |
ZGBRQOLPXJKBJS-UHFFFAOYSA-M |
異性体SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])/C=C\3/N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
正規SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C=C3N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


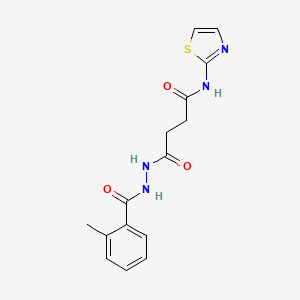

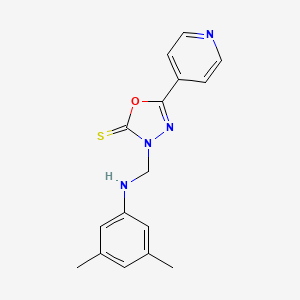
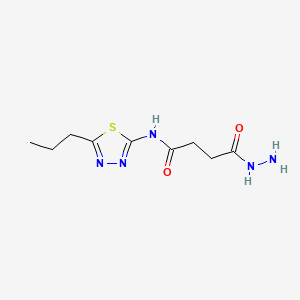

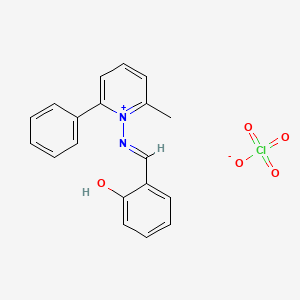
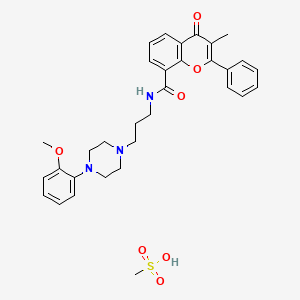
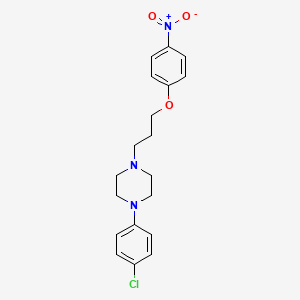
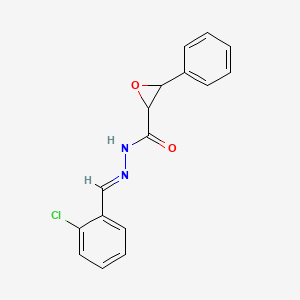
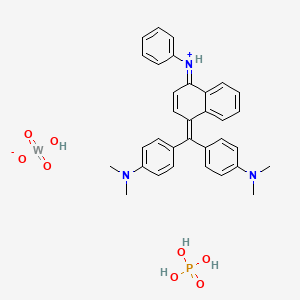
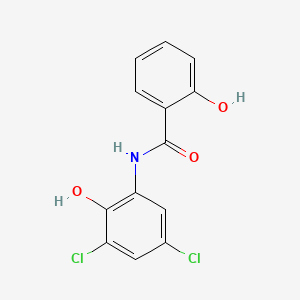
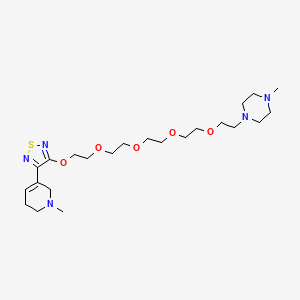

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
